

TDI-11861 selectivity against other adenylyl cyclases

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B10856158

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Technical Support Center: TDI-11861

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TDI-11861**, a potent and selective inhibitor of soluble adenylyl cyclase (sAC).

Frequently Asked Questions (FAQs)

Q1: How selective is **TDI-11861** for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs)?

A1: **TDI-11861** is highly selective for sAC (ADCY10). Studies have shown that it has no appreciable activity against several isoforms of tmACs, including ADCY1, ADCY2, ADCY5, ADCY8, and ADCY9, at concentrations up to 10 μ M[1]. This high degree of selectivity is a key feature of the compound.

Q2: What is the potency of **TDI-11861** against sAC?

A2: **TDI-11861** is a highly potent inhibitor of sAC. It has a biochemical half-maximal inhibitory concentration (IC50) of approximately 3 nM and a dissociation constant (Kd) of 1.4 nM.[2][3][4] In cellular assays, the IC50 for sAC-dependent cAMP accumulation is around 7 nM.[3]

Q3: Has the selectivity of **TDI-11861** been evaluated against other protein targets?



A3: Yes, the selectivity of **TDI-11861** has been extensively profiled. It has been tested against a panel of 322 kinases and 46 other relevant drug targets, including GPCRs, ion channels, and nuclear receptors, and showed no significant activity.[1]

Q4: My experiment to assess off-target effects on tmACs shows some inhibition. What could be the reason?

A4: While **TDI-11861** is highly selective, experimental conditions can influence results. Ensure that the concentration of **TDI-11861** used is appropriate and that the assay conditions are optimized. High concentrations of any compound can sometimes lead to non-specific effects. We recommend running appropriate vehicle controls and concentration-response curves. If the issue persists, consider the specific tmAC isoform and the assay format, as some detection methods can be prone to interference.

Q5: I am not observing the expected level of sAC inhibition in my cellular assay. What are the potential causes?

A5: Several factors could contribute to this:

- Cell Permeability: While TDI-11861 has good permeability, differences in cell lines and culture conditions can affect compound uptake.
- Compound Stability: Ensure the compound has been stored correctly and is not degraded.
 Prepare fresh dilutions for your experiments.
- Assay Conditions: The levels of sAC activators, such as bicarbonate and calcium, in your assay medium can influence the apparent potency of the inhibitor.
- Cellular sAC Expression: The level of sAC expression in your cell line can impact the observed inhibition.

Data Presentation

Table 1: Selectivity Profile of TDI-11861



Target	IC50 / Activity	Reference(s)
Soluble Adenylyl Cyclase (sAC/ADCY10)	~3 nM	[2][3]
Transmembrane Adenylyl Cyclase 1 (ADCY1)	No significant activity at 10 μM	[1]
Transmembrane Adenylyl Cyclase 2 (ADCY2)	No significant activity at 10 μM	[1]
Transmembrane Adenylyl Cyclase 5 (ADCY5)	No significant activity at 10 μM	[1]
Transmembrane Adenylyl Cyclase 8 (ADCY8)	No significant activity at 10 μM	[1]
Transmembrane Adenylyl Cyclase 9 (ADCY9)	No significant activity at 10 μM	[1]
Kinase Panel (322 kinases)	No significant activity	[1]
Other Targets (46 GPCRs, ion channels, etc.)	No significant activity	[1]

Experimental Protocols Protocol 1: In Vitro Adenylyl Cyclase Activity Assay

This protocol is a generalized method for determining the enzymatic activity of adenylyl cyclases and assessing the inhibitory potential of compounds like **TDI-11861**.

Materials:

- Purified recombinant human sAC or tmAC isoforms
- TDI-11861
- ATP (substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and/or MnCl2)



- Activators (as required, e.g., bicarbonate and Ca2+ for sAC, Forskolin for most tmACs)
- cAMP detection kit (e.g., Lance, HTRF, or ELISA-based)
- 96-well or 384-well microplates

Procedure:

- Prepare a serial dilution of TDI-11861 in the appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.
- In a microplate, add the adenylyl cyclase enzyme to the assay buffer.
- Add the diluted TDI-11861 or vehicle control to the wells containing the enzyme and preincubate for a specified time (e.g., 15-30 minutes) at room temperature.
- If required for the specific AC isoform, add the appropriate activator.
- Initiate the enzymatic reaction by adding ATP.
- Incubate the reaction for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
- Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA or a specific stop reagent).
- Measure the amount of cAMP produced using the chosen detection method.
- Plot the concentration of TDI-11861 against the adenylyl cyclase activity to determine the IC50 value.

Protocol 2: Jump Dilution Recovery Assay

This assay is used to assess the dissociation rate (off-rate) of an inhibitor from its target enzyme. A slow off-rate, as is the case for **TDI-11861**, is indicative of a long residence time at the target.

Materials:



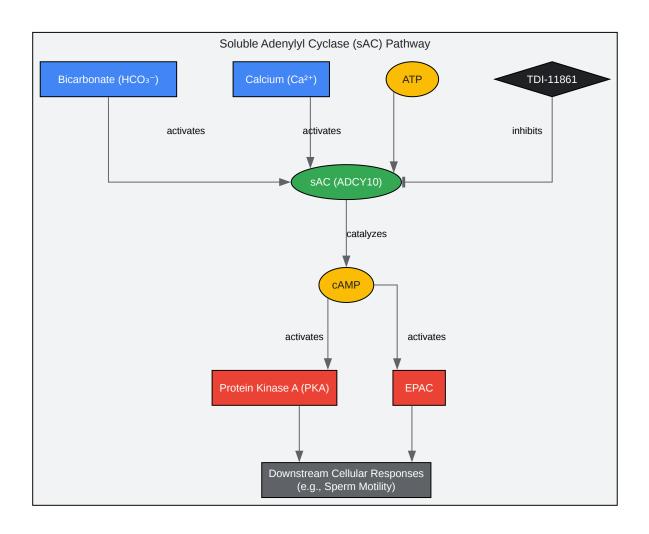
- Purified recombinant human sAC
- TDI-11861
- ATP
- Assay Buffer
- · cAMP detection kit

Procedure:

- Pre-incubate a concentrated solution of sAC (e.g., 5x the final assay concentration) with a concentration of **TDI-11861** that is significantly above its IC50 (e.g., 10x IC50) for a sufficient time to reach binding equilibrium (e.g., 15 minutes).
- Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the standard adenylyl
 cyclase activity assay mixture containing ATP. This dilution reduces the concentration of the
 free inhibitor to a level well below its IC50, effectively preventing re-binding.
- Initiate the measurement of cAMP production at various time points immediately following the dilution.
- The rate of recovery of enzyme activity over time reflects the dissociation rate of the inhibitor from the enzyme.
- Plot the enzyme activity versus time to determine the off-rate (koff) of the inhibitor.

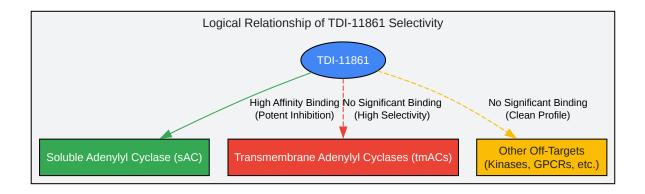
Visualizations











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